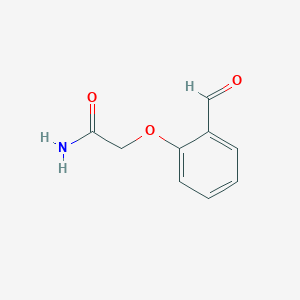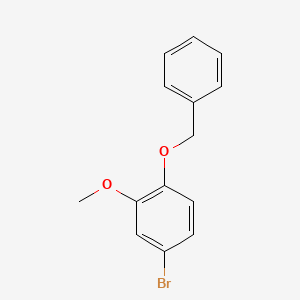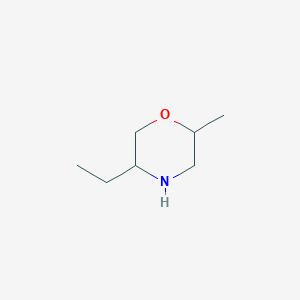
2-(2-Formylphenoxy)acetamide
Overview
Description
2-(2-Formylphenoxy)acetamide is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is characterized by the presence of a formyl group (–CHO) attached to a phenoxy group, which is further connected to an acetamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The primary target of 2-(2-Formylphenoxy)acetamide is the SARS-CoV-2 protein 6NUS . This protein plays a crucial role in the life cycle of the virus, making it a potential target for antiviral agents .
Mode of Action
This compound interacts with its target by binding to the SARS-CoV-2 protein 6NUS . The binding affinity score of this compound for the target protein is -6.73 kcal/mol , indicating a strong interaction between the compound and the protein.
Biochemical Pathways
The strong binding affinity of this compound for the sars-cov-2 protein 6nus suggests that it may interfere with the life cycle of the virus, potentially inhibiting its replication .
Result of Action
Its strong binding affinity for the sars-cov-2 protein 6nus suggests that it may have potential as an antiviral agent .
Biochemical Analysis
Biochemical Properties
2-(2-Formylphenoxy)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to have a good binding affinity for the SARS-CoV-2 target protein 6NUS, with a binding affinity score of -6.73 kcal/mol . This interaction suggests its potential as an antiviral agent. Additionally, the compound’s structure, confirmed by X-ray diffraction analysis, reveals that it crystallizes in the monoclinic system with the centrosymmetric space group P21/n .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Molecular docking studies have indicated its potential antiviral properties, suggesting that it can modulate cellular responses to viral infections . Furthermore, its interaction with specific proteins may lead to changes in cellular functions, highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s binding affinity for the SARS-CoV-2 target protein 6NUS suggests that it may inhibit viral replication by interfering with the virus’s ability to bind to host cells . Additionally, its structure allows for potential enzyme inhibition or activation, which can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation have been analyzed using spectroscopic techniques and Density Functional Theory (DFT) calculations
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that while the compound has potential therapeutic benefits at lower doses, higher doses may lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its detoxification and excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for its role in cellular processes and therapeutic applications.
Preparation Methods
2-(2-Formylphenoxy)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with chloroacetamide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-hydroxybenzaldehyde and chloroacetamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: 2-hydroxybenzaldehyde is first reacted with chloroacetamide in a suitable solvent like ethanol or methanol. The mixture is then heated under reflux conditions for several hours.
Product Isolation: After completion of the reaction, the product is isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
2-(2-Formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Photocyclization: Under UV irradiation (365 nm), this compound can undergo photocyclization to form hydroxychromanones and benzofuranones in the presence of dimethyl sulfoxide.
Scientific Research Applications
2-(2-Formylphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antiviral properties, particularly against COVID-19.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical products.
Comparison with Similar Compounds
2-(2-Formylphenoxy)acetamide can be compared with other similar compounds, such as:
2-(2-Formylphenoxy)acetic acid: This compound differs by having a carboxylic acid group instead of an acetamide group.
2-(2-Formylphenoxy)ethylamine: This compound has an ethylamine group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(12)6-13-8-4-2-1-3-7(8)5-11/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODEWAZLVCBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374696 | |
| Record name | 2-(2-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24590-06-5 | |
| Record name | 2-(2-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24590-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-(2-Formylphenoxy)acetamide?
A1: this compound has the molecular formula C9H9NO3. [, ] It crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n. [, ] Spectroscopic techniques like DFT have been used to characterize the compound. [, ]
Q2: How does this compound interact with SARS-CoV-2, and what is its potential mechanism of action?
A2: Molecular docking studies suggest that this compound exhibits a good binding affinity for the SARS-CoV-2 main protease (Mpro), specifically the target protein 6NUS. [, ] While the specific interactions and downstream effects require further investigation, this binding affinity suggests its potential as an antiviral agent against SARS-CoV-2.
Q3: What computational chemistry methods were employed to study this compound?
A3: Density Functional Theory (DFT) calculations were utilized to investigate various aspects of the compound, including optimized structure, stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)








![3-[(4-Fluorobenzyl)thio]propanoic acid](/img/structure/B1273577.png)




